![molecular formula C9H20N2O B020606 2-(4-Isopropylpiperazin-1-yl)ethanol CAS No. 103069-50-7](/img/structure/B20606.png)
2-(4-Isopropylpiperazin-1-yl)ethanol
Overview
Description
“2-(4-Isopropylpiperazin-1-yl)ethanol” is a chemical compound with the molecular formula C9H20N2O . It is also known as "1-(2-HYDROXYETHYL)-4-ISOPROPYL-PIPERAZINE" .
Synthesis Analysis
The synthesis of “2-(4-Isopropylpiperazin-1-yl)ethanol” involves several steps . Sodium hydride (60% in mineral oil; 21.00 g; 525 mmol) was added to a 4-neck (2 L) flask under nitrogen with a mechanical stirrer, condenser, thermocouple, and addition funnel attached. A solution of 2-(4-isopropylpiperazin-l-yl)ethanol (90.45 g; 525 mmol) in diglyme (150 mL) was added slowly with stirring. The temperature was slowly increased to 40 °C until effervescence had ceased. The mixture was allowed to cool and 4-chloropyridin-2-amine (45.00 g; 350 mmol) was added. The mixture was heated at 157 °C for 16 hours and allowed to cool .Molecular Structure Analysis
The molecular structure of “2-(4-Isopropylpiperazin-1-yl)ethanol” is represented by the formula C9H20N2O . The average mass of the molecule is 172.268 Da and the monoisotopic mass is 172.157562 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(4-Isopropylpiperazin-1-yl)ethanol” include the reaction with sodium hydride in diethylene glycol dimethyl ether at 40℃ in an inert atmosphere, followed by the reaction with 2-Amino-4-chloropyridine at 157℃ for 16 hours .Physical And Chemical Properties Analysis
The boiling point of “2-(4-Isopropylpiperazin-1-yl)ethanol” is 263.9°C at 760 mmHg . The molecular weight of the compound is 172.27 .Scientific Research Applications
Synthesis of Fused Imidazopyrazoles
2-(4-Isopropylpiperazin-1-yl)ethanol: is utilized in the synthesis of fused imidazopyrazoles, which are compounds with significant biological and pharmacological activities. These activities include anticancer properties, as some derivatives have shown effects on the proliferation of mouse leukemic cells and antiviral activity against herpes simplex virus type 1 .
Antimicrobial Agents
This compound is also involved in the preparation of piperazine-based antimicrobial agents. Specifically, it’s used in the synthesis of 6-substituted-2-benzothiazolylimino-5-piperazinyl-4-thiazolidinones, which have been tested in vitro against bacteria and fungi, showing promising results .
Catalytic N-Formylation
In the field of organic synthesis, 2-(4-Isopropylpiperazin-1-yl)ethanol plays a role in catalytic N-formylation processes. This is a key step in creating various organic compounds, particularly those with potential antimicrobial properties .
Heterocyclic Chemistry
The compound is significant in heterocyclic chemistry, where it’s used to create complex structures that are integral to pharmaceutical development. The versatility of the piperazine ring allows for the creation of diverse molecules with potential therapeutic effects .
Pharmaceutical Intermediates
As a chemical intermediate, 2-(4-Isopropylpiperazin-1-yl)ethanol is valuable in the pharmaceutical industry for the development of various drugs. Its role in the synthesis of complex molecules makes it a crucial component in drug design and discovery .
Chemical Research and Development
This compound is often used in chemical R&D for the synthesis of novel compounds with potential applications in medicine and other fields. Its properties facilitate the exploration of new synthetic pathways and chemical reactions .
Material Science
In material science, 2-(4-Isopropylpiperazin-1-yl)ethanol can be used to modify the properties of materials, potentially leading to the development of new materials with unique characteristics suitable for specialized applications .
Biochemical Studies
Lastly, in biochemical studies, this compound may be used as a reagent or a building block for synthesizing molecules that interact with biological systems, aiding in the understanding of biological processes and the development of bioactive compounds .
Mechanism of Action
Target of Action
The primary target of 2-(4-Isopropylpiperazin-1-yl)ethanol is the Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) . PCSK9 is a protein that has been studied for the treatment of hypercholesterolemia .
Mode of Action
It is suggested that the compound may interfere with the pcsk9/low-density lipoprotein receptor (ldlr) protein-protein interaction .
Biochemical Pathways
Given its target, it can be inferred that it may influence the ldlr pathway, which plays a crucial role in controlling the amount of cholesterol in the body .
Result of Action
Given its potential role in interfering with the pcsk9/ldlr interaction, it may contribute to the lowering of low-density lipoprotein cholesterol (ldl-c), thereby potentially playing a role in the management of hypercholesterolemia .
properties
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h9,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYNMWFSJAIPSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406285 | |
Record name | 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylpiperazin-1-yl)ethanol | |
CAS RN |
103069-50-7 | |
Record name | 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103069-50-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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